

theoretical vs experimental properties of 1,3,5-Triacetylbenzene

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Compound of Interest

Compound Name: **1,3,5-Triacetylbenzene**

Cat. No.: **B188989**

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An In-depth Technical Guide to the Properties of **1,3,5-Triacetylbenzene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of **1,3,5-Triacetylbenzene** (CAS 779-90-8), a symmetrical aromatic ketone with significant applications as a building block in organic synthesis, materials science, and supramolecular chemistry.

Molecular Structure and Theoretical Properties

1,3,5-Triacetylbenzene is a planar aromatic core substituted with three acetyl groups. These acetyl groups, due to steric hindrance, are expected to be twisted out of the plane of the benzene ring, likely adopting a propeller-like conformation. This non-planar arrangement influences its crystalline packing and solubility.

Computational Analysis

While a dedicated computational study detailing the optimized geometry and electronic properties of **1,3,5-Triacetylbenzene** was not found in a review of current literature, theoretical models for analogous compounds are commonly calculated using Density Functional Theory (DFT). A standard and effective method for such molecules is the B3LYP functional combined with the 6-31G(d,p) basis set. These calculations provide valuable insights into the molecule's

structural and electronic characteristics. For the purposes of this guide, the table below indicates the type of data that would be generated from such a study.

Parameter	Theoretical Value	Method/Basis Set
Optimized Bond Lengths (Å)	Data not available in literature	DFT / B3LYP/6-31G(d,p)
Optimized Bond Angles (°)	Data not available in literature	DFT / B3LYP/6-31G(d,p)
HOMO Energy (eV)	Data not available in literature	DFT / B3LYP/6-31G(d,p)
LUMO Energy (eV)	Data not available in literature	DFT / B3-LYP/6-31G(d,p)
Energy Gap (eV)	Data not available in literature	DFT / B3LYP/6-31G(d,p)

Note: The Highest Occupied Molecular Orbital (HOMO) is predicted to be localized on the central benzene core, while the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be concentrated on the electron-withdrawing acetyl groups.

Experimental Properties and Characterization

The experimental data for **1,3,5-Triacetylbenzene** is well-documented, providing a solid foundation for its use in research and development.

Physical and Crystallographic Properties

1,3,5-Triacetylbenzene appears as a white to light yellow crystalline powder.[\[1\]](#) It has limited solubility in water.

Property	Experimental Value
Molecular Formula	C ₁₂ H ₁₂ O ₃
Molecular Weight	204.23 g/mol
Melting Point	162-165 °C
Appearance	White to yellow to green powder/crystal
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	a = 8.386 Å, b = 16.333 Å, c = 7.644 Å, β = 93.69°
Molecules per Unit Cell (Z)	4

Spectroscopic Data

The high symmetry of **1,3,5-Triacetylbenzene** leads to a characteristically simple NMR spectrum.

¹H NMR Spectroscopy Due to the C₃ symmetry of the molecule, all three aromatic protons are chemically equivalent, as are all nine methyl protons. This results in two distinct singlets in the ¹H NMR spectrum.

¹³C NMR Spectroscopy The symmetry also simplifies the ¹³C NMR spectrum, resulting in four distinct signals: one for the methyl carbons, one for the carbonyl carbons, and two for the aromatic carbons (one for the substituted and one for the unsubstituted carbons).

¹ H NMR (CDCl ₃)	Signal	Chemical Shift (δ ppm)
Aromatic-H	singlet	8.55
Methyl-H (CH ₃)	singlet	2.70

¹³ C NMR (CDCl_3)	Carbon Type	Chemical Shift (δ ppm)
Carbonyl (C=O)	Carbonyl	196.8
Aromatic (C-C=O)	Aromatic Quaternary	138.2
Aromatic (C-H)	Aromatic Tertiary	131.9
Methyl (CH_3)	Aliphatic	27.0

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy The FTIR spectrum is dominated by a strong carbonyl stretch, characteristic of aromatic ketones.

IR Spectroscopy (KBr Pellet)	Vibrational Mode	Wavenumber (cm^{-1})
Aromatic C-H Stretch	C-H Stretch	~3080
Aliphatic C-H Stretch	C-H Stretch	~2930
Carbonyl C=O Stretch	C=O Stretch	~1695 (very strong)
Aromatic C=C Stretch	C=C Stretch	~1600, ~1420
Methyl C-H Bend	C-H Bend	~1360

Data sourced from the Spectral Database for Organic Compounds (SDBS) and general IR absorption tables.

Experimental Protocols

Synthesis of 1,3,5-Triacetylbenzene

The following protocol is a reliable method for the laboratory-scale synthesis of **1,3,5-Triacetylbenzene**, adapted from Organic Syntheses. This procedure involves the

condensation of acetone with ethyl formate, followed by the acid-catalyzed trimerization of the intermediate.

Materials:

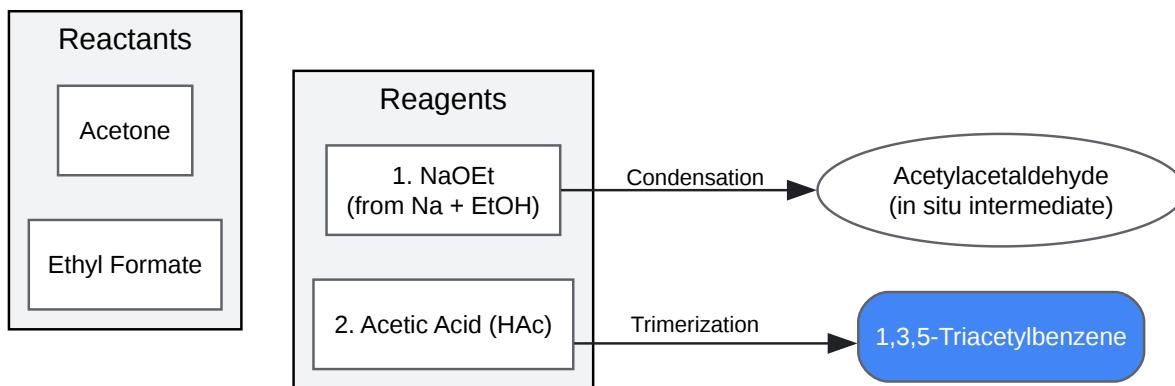
- Sodium metal
- Dry xylene
- Anhydrous ether
- Absolute ethanol
- Acetone (dried)
- Ethyl formate (dried)
- Glacial acetic acid
- Activated carbon (e.g., Norit)

Procedure:

- Preparation of Sodium Ethoxide: In a 5 L three-necked round-bottomed flask equipped with a stirrer, condenser, and dropping funnel, prepare powdered sodium (3.0 gram atoms) in dry xylene. Wash the powdered sodium with anhydrous ether and then add 1 L of fresh anhydrous ether. With stirring, add absolute ethanol (3.0 moles) at a rate that maintains gentle reflux. After addition is complete, reflux the mixture for 6 hours.
- Condensation: Dilute the reaction mixture with 1.5 L of anhydrous ether. Add a mixture of acetone (3.0 moles) and ethyl formate (3.0 moles) from the dropping funnel over a period of 2 hours. Continue stirring for an additional 2 hours.
- Trimerization and Isolation: Rapidly extract the reaction mixture with five 1 L portions of water. Acidify the combined aqueous solution with acetic acid until it is acidic to litmus paper.
- Warm the acidified solution to 50°C on a steam bath for 2 hours.

- Allow the solution to stand at room temperature for 48 hours to allow the **1,3,5-Triacetylbenzene** to crystallize.
- Collect the crude yellow solid by filtration. The typical yield of crude product is 84–94 g.
- Recrystallization: Dissolve the crude product in hot ethanol (approx. 18 mL per gram of solid). Add activated carbon, filter the hot solution through a steam-heated funnel, and cool the filtrate in an ice bath to yield shiny white crystals of pure **1,3,5-Triacetylbenzene**.

Synthesis Pathway of 1,3,5-Triacetylbenzene



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Caption: Synthesis pathway of **1,3,5-Triacetylbenzene**.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Weigh 5-10 mg of purified **1,3,5-Triacetylbenzene** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
- Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the field on the deuterium signal of the solvent. Tune and shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse program. A typical spectral width is -2 to 12 ppm. For a sample of this concentration, 8 to 16 scans should provide an

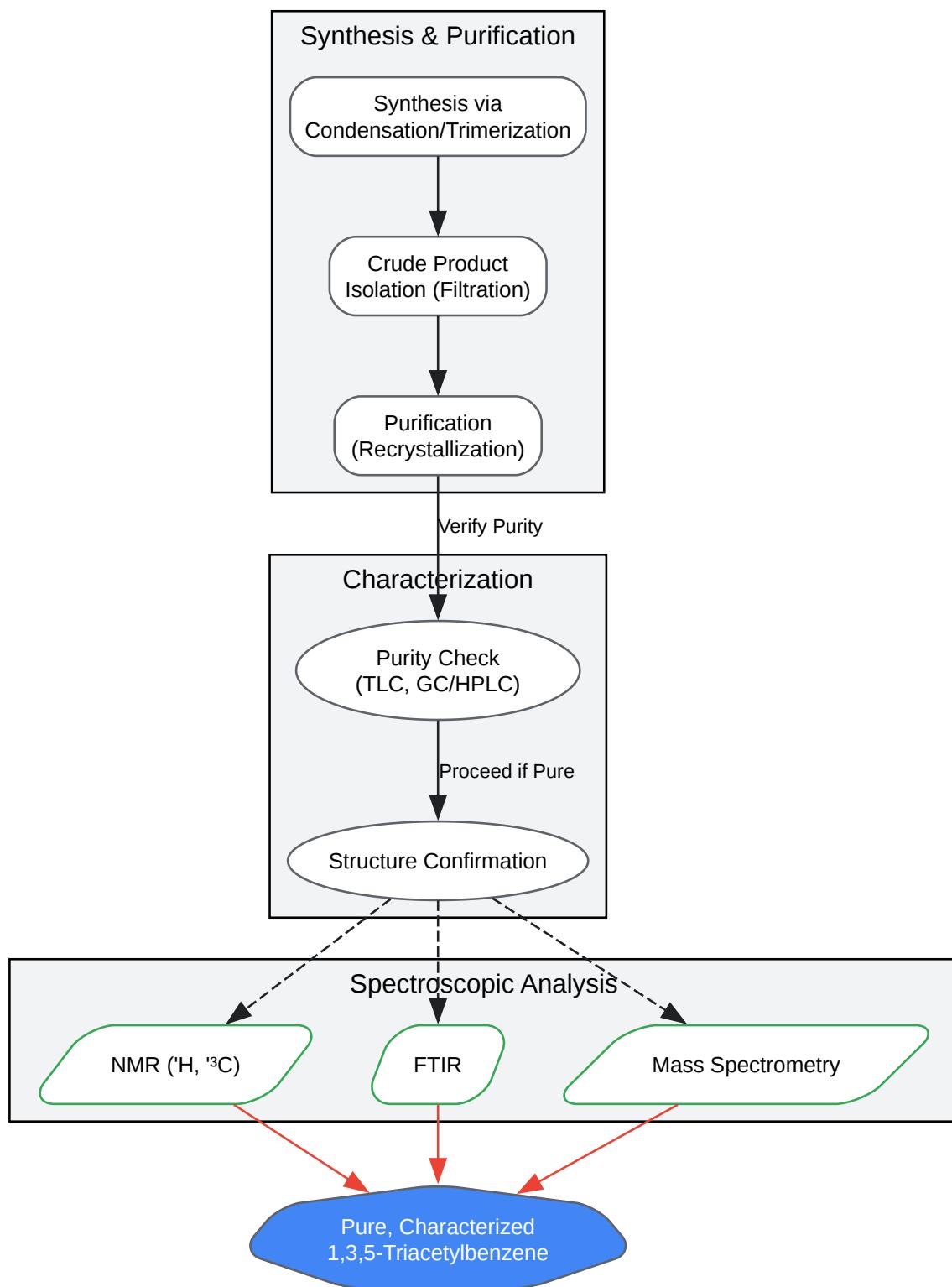
excellent signal-to-noise ratio.

- ^{13}C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program. A typical spectral width is 0 to 220 ppm. The number of scans will range from several hundred to a few thousand, depending on the desired signal-to-noise ratio.
- Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C). Integrate the signals for the ^1H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

- Sample Preparation: In an agate mortar and pestle, thoroughly grind 1-2 mg of dry, purified **1,3,5-Triacetylbenzene** to a fine powder.
- Add approximately 100-200 mg of spectroscopy-grade, dry Potassium Bromide (KBr) powder. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
- Pellet Formation: Transfer a small amount of the mixture into a pellet-forming die. Assemble the die and connect it to a vacuum line to remove trapped air.
- Place the die into a hydraulic press and gradually apply 8-10 metric tons of pressure. Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent disc.
- Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum using a blank KBr pellet.
- Acquire the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

General Experimental Workflow

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Caption: General workflow for synthesis and characterization.

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References

- 1. 1,3,5-Triacetylbenzene | C12H12O3 | CID 69904 - PubChem [pubchem.ncbi.nlm.nih.gov]
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